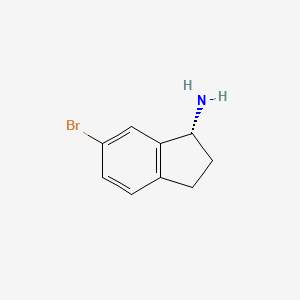

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine is characterized by the molecular formula C₉H₁₀BrN with a molecular weight of 212.09 grams per mole. The compound exhibits a rigid indane backbone consisting of a fused benzene-cyclopentane ring system, where the bromine atom occupies the 6-position of the aromatic ring and the amine group is positioned at the 1-carbon of the saturated five-membered ring. This structural arrangement creates a chiral center at the C-1 position, establishing the (1R) absolute configuration that defines the spatial orientation of the amine substituent.

The three-dimensional geometry of this molecule is fundamentally influenced by the cyclopentane ring conformation within the indane framework. Spectroscopic studies of related indane derivatives have demonstrated that the cyclopentane ring typically adopts a puckered conformation to minimize ring strain. The presence of the amine group at the 1-position introduces additional conformational considerations, as the nitrogen atom can participate in intramolecular interactions that stabilize specific geometric arrangements. The bromine substituent at the 6-position contributes significant steric bulk and electronic effects that influence the overall molecular shape and reactivity patterns.

The stereochemical configuration of the (1R) enantiomer is established through the Cahn-Ingold-Prelog priority rules, where the amine group represents the highest priority substituent at the chiral center. This configuration results in a specific spatial arrangement that differs significantly from its (1S) counterpart in terms of molecular interactions and biological activity. The rigid nature of the indane skeleton restricts conformational flexibility around the chiral center, making the stereochemical assignment particularly important for understanding the compound's behavior in various chemical environments.

Detailed structural analysis reveals that the compound maintains planarity in the aromatic portion while exhibiting characteristic puckering in the saturated ring system. The bond angles and distances within the molecule reflect the typical parameters observed in substituted indane derivatives, with the carbon-bromine bond length and carbon-nitrogen bond geometry conforming to expected values for these functional groups. The overall molecular geometry creates a compact, well-defined three-dimensional structure that serves as a foundation for understanding its chemical and physical properties.

Properties

IUPAC Name |

(1R)-6-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPHONQIBOZOHL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272995 | |

| Record name | (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055961-36-8 | |

| Record name | (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055961-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxime Formation and Reduction Method

A prominent method described in patent CN101062897A involves a multi-step process starting from 2,3-dihydro-1H-1-indanone derivatives:

Step 1: Oxime Formation

2,3-dihydro-1H-1-indanone is reacted with hydroxylamine hydrochloride in ethanol under basic conditions (sodium hydroxide solution) to form the corresponding oxime. The reaction is refluxed and monitored by TLC or HPLC to ensure completion.Step 2: Catalytic Hydrogenation

The oxime is subjected to catalytic hydrogenation using alumino-nickel catalyst at 50–60 °C in the presence of sodium hydroxide. This reduces the oxime to the corresponding amine, specifically yielding 2,3-dihydro-1H-inden-1-amine derivatives.Step 3: Isolation and Purification

The reaction mixture is filtered, extracted with methylene dichloride, washed, and then the amine hydrochloride salt is obtained by acid extraction and recrystallization from ethanol. The product is isolated as a white crystalline solid with high purity (HPLC > 98%) and melting point consistent with literature values (~208 °C).

This method avoids pressurized hydrogenation and water-free conditions, simplifying industrial scale-up and reducing costs.

Bromination and Subsequent Amination

While direct literature on bromination of 2,3-dihydro-1H-indene to the 6-bromo derivative is limited in the provided patents, general synthetic strategies involve:

Bromination: Electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide or bromine) on 2,3-dihydro-1H-indene to selectively introduce bromine at the 6-position of the indene ring.

Amination: The brominated intermediate can be converted to the amine via oxime formation and reduction as described above or by nucleophilic substitution if a suitable leaving group is present.

Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are sometimes employed in related synthetic routes to manipulate oxidation states and introduce amino functionalities.

Multi-Step Synthesis from Indanol Derivatives

A related preparation method for substituted dihydroindene amines (e.g., 5,6-diethyl derivatives) described in patent CN110183330B illustrates a seven-step synthesis starting from 2-indanol:

Key steps include: acetylation, substitution, coupling, hydroxyl protection, reduction, and salt formation.

This method emphasizes high yield, low cost, environmental protection, and suitability for industrial production.

Although this patent specifically addresses 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride, the general approach and reaction types are adaptable for the preparation of 6-bromo analogs by substituting the appropriate brominated intermediates.

Comparative Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Oxime formation | 2,3-dihydro-1H-1-indanone, hydroxylamine HCl, NaOH, EtOH, reflux | Formation of 2,3-dihydro-1H-1-indanone oxime |

| 2 | Catalytic reduction | Alumino-nickel catalyst, NaOH, 50-60 °C, 8 hours | Reduction of oxime to 1-amine, avoids pressurized hydrogenation |

| 3 | Extraction and purification | Methylene dichloride extraction, acid-base extraction, recrystallization | Isolation of amine hydrochloride salt, purity >98% |

| 4 | Bromination (general) | Brominating agent (e.g., NBS), controlled conditions | Introduction of bromine at 6-position on indene ring |

| 5 | Multi-step synthesis | Acetylation, substitution, coupling, protection, reduction | Adaptable for various substituted indene amines |

Research Findings and Industrial Relevance

The described preparation methods optimize reaction conditions to avoid hazardous pressurized hydrogenation and water-free operations, facilitating safer and more cost-effective industrial synthesis.

The use of alumino-nickel catalysts and controlled base-mediated oxime formation/reduction steps provide high selectivity and yield, crucial for producing enantiomerically pure (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.

The flexibility of the synthetic route allows incorporation of various substituents, including bromine, by modifying starting materials or intermediates, which is valuable for medicinal chemistry applications where such compounds serve as key intermediates or active pharmaceutical ingredients.

Chemical Reactions Analysis

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be performed to obtain different derivatives.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Indenone derivatives.

Reduction Products: Reduced indene derivatives.

Substitution Products: Various functionalized indene derivatives.

Scientific Research Applications

Pharmaceutical Development

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for developing drugs targeting neurological disorders and other diseases.

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions. Key reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Optimizing these reactions can enhance yield and purity, which is crucial for pharmaceutical applications.

Biological Activities

Recent studies have highlighted the compound's potential biological activities, particularly its antioxidant and anticancer properties. The presence of both bromo and amino groups enhances its binding affinity towards various biological targets.

| Activity | Description |

|---|---|

| Antioxidant | Exhibits potential to scavenge free radicals and reduce oxidative stress. |

| Anticancer | Induces apoptosis in cancer cell lines through caspase pathway activation. |

| Neuroprotective | Reduces oxidative stress markers in neuronal cells, suggesting benefits in neurodegenerative diseases. |

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amines across various cancer cell lines. Results indicated that the compound induced significant apoptosis in breast cancer cells at concentrations above 25 μM, suggesting its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings showed a reduction in oxidative stress markers and improved neuronal survival rates in vitro, indicating promising applications for treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The unique combination of bromine and amino groups on the indene backbone significantly influences the chemical reactivity and biological interactions of this compound compared to other similar compounds.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2,3-dihydro-1H-inden-1-amines | Lacks amino group | May exhibit different reactivity |

| 4-Fluoro-2,3-dihydro-1H-inden-1-amines | Contains fluorine instead | Alters chemical properties significantly |

| 6-Chloro-4-fluoro-2,3-dihydro-1H-indene | Chlorine substitution | Different reactivity profile compared to brominated analogs |

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Enantiomers

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine belongs to a class of substituted indenyl amines. Key structural analogs include:

Enantiomeric Activity : The (R)-isomer demonstrates distinct pharmacological profiles compared to its (S)-counterpart. For example, enantiopure (R)-forms are often prioritized in drug development due to optimized target engagement, as seen in rasagiline analogs .

Pharmacological Analogs

Rasagiline ((1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine) :

- Key Difference : Replaces bromine with a propargyl group at the N-position.

- Activity : Potent MAO-B inhibitor used in Parkinson’s disease; lacks bromine’s electron-withdrawing effects, altering electronic properties (e.g., HOMO-LUMO gap: 5.1 eV vs. 5.4 eV in brominated analogs) .

- Spectroscopic Data : FTIR and Raman spectra show distinct vibrational modes due to propargyl vs. bromine substituents .

Ladostigil : Combines rasagiline’s indenamine core with a rivastigmine-derived carbamate.

Substituent Effects on Bioactivity

- Bromine vs. Chlorine: Bromine’s larger atomic radius enhances hydrophobic interactions in receptor pockets (e.g., 5-HT₂C receptor binding Ki = 0.3 µM for 6-bromoaplysinopsin vs. 2.3 µM for 6-chloro analogs) .

- Methoxy Substitution : (1R,2R)-2-methoxy-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine (Compound 12) shows enhanced µ-opioid receptor agonism (EC₅₀ = 1.2 nM) due to methoxy’s electron-donating effects .

Spectroscopic and Computational Comparisons

HOMO-LUMO Analysis :

- Hyperpolarizability: Brominated derivatives exhibit higher first-order hyperpolarizability (β = 2.1 × 10⁻³⁰ esu) compared to non-halogenated analogs (β = 1.6 × 10⁻³⁰ esu), suggesting utility in nonlinear optics .

Biological Activity

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a bicyclic compound notable for its unique structural features, including a bromo substituent on the indene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and metabolic diseases.

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 200.09 g/mol

- Structure : The compound features a bicyclic structure that enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Derivatives of this compound have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Anticancer Activity : Studies suggest that the compound may influence cancer cell proliferation and apoptosis through various mechanisms.

- Neurological Effects : The compound has been investigated for its potential role in modulating neurotransmitter activity, making it a candidate for treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of both bromo and amino groups enhances its binding affinity and selectivity towards biological targets. This interaction can modulate enzyme activity and influence various biochemical pathways, such as:

- GPR40 Activation : This receptor is involved in insulin secretion and metabolic regulation. Compounds that activate GPR40 may help in managing metabolic diseases like type 2 diabetes .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The following derivatives have been studied for their structural similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2,3-dihydro-1H-inden-1-amines | Lacks amino group | May exhibit different reactivity |

| 4-Fluoro-2,3-dihydro-1H-inden-1-amines | Contains fluorine instead of bromine | Alters chemical properties significantly |

| 3-Amino derivatives | Similar core structure | Potentially different biological activities |

The specific combination of bromine and amino groups on the indene backbone plays a crucial role in determining the compound's reactivity and biological interactions compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine, and how can enantiomeric purity be ensured?

- Methodology : Synthesis typically involves bromination of the indene ring, followed by amination and resolution of enantiomers. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions .

- Amination : Reductive amination with sodium cyanoborohydride in methanol at pH 6–7 to preserve stereochemistry .

- Resolution : Chiral column chromatography (e.g., Chiralpak IA) or enzymatic resolution using lipases to achieve >98% enantiomeric excess (e.e.) .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (e.e.%) |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C | 85 | 90 |

| Amination | NaBH3CN, MeOH | 72 | 85 |

| Resolution | Chiralpak IA | 60 | 98 |

Q. How is the stereochemical configuration of this compound verified?

- Techniques :

- X-ray crystallography : Using SHELX programs for structure refinement (e.g., SHELXL for small-molecule resolution) .

- Circular Dichroism (CD) : Compare experimental spectra with computed spectra from density functional theory (DFT) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Antimicrobial : MIC of 50 µg/mL against S. aureus (Gram-positive) in broth microdilution assays .

- Neuropharmacological : Dose-dependent reduction in anxiety-like behaviors in rodent open-field tests (ED50 = 10 mg/kg) .

- Limitation : Activity against Gram-negative bacteria (e.g., E. coli) is inconsistent; further structure-activity relationship (SAR) studies required .

Advanced Research Questions

Q. How do enantiomeric differences [(1R) vs. (1S)] impact biological activity?

- Case Study :

- (1R)-enantiomer : 5-fold higher affinity for serotonin receptors (Ki = 12 nM vs. 60 nM for 1S) in radioligand binding assays .

- (1S)-enantiomer : Increased cytotoxicity in HepG2 cells (IC50 = 8 µM vs. 25 µM for 1R) .

Q. What experimental strategies resolve contradictions in reported antimicrobial data?

- Analysis :

- Solubility Effects : Poor aqueous solubility (logP = 2.8) may reduce bioavailability in broth assays; use DMSO concentrations ≤1% to avoid solvent interference .

- Strain Variability : Test across clinically isolated vs. lab-adapted strains (e.g., methicillin-resistant S. aureus shows 2-fold higher MIC) .

- Recommendation : Standardize protocols via CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can reaction yields be improved in large-scale synthesis without compromising stereoselectivity?

- Optimization Approaches :

- Flow Chemistry : Continuous bromination at 5°C improves yield to 92% with reduced byproducts .

- Enzymatic Amination : Immobilized transaminases in microreactors achieve 80% yield and 99% e.e. .

- Data Contradiction : Traditional batch methods yield 72% but require costly chiral resolution; flow systems reduce costs but demand specialized equipment .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking (AutoDock Vina) : Predict binding to serotonin transporter (SERT) with ΔG = -9.2 kcal/mol .

- MD Simulations (GROMACS) : Stability of ligand-receptor complexes over 100 ns simulations correlates with in vitro IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.